2,6-Dibromo-3-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGQRUWWDXMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo 3 Methoxybenzenesulfonamide
Classical Synthetic Routes and Reaction Pathways
Classical approaches to the synthesis of 2,6-Dibromo-3-methoxybenzenesulfonamide typically rely on sequential electrophilic aromatic substitution and functional group interconversion, leveraging the inherent directing effects of the substituents.
Multi-step Synthesis from Precursor Aromatic Compounds
A logical and common route involves the initial formation of a substituted benzenesulfonamide (B165840) followed by regioselective halogenation. This pathway commences with a readily available precursor, 3-methoxybenzenesulfonyl chloride.
The synthesis begins with the ammonolysis of 3-methoxybenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides, where the sulfonyl chloride is treated with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) hydroxide. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.
Step 1: Ammonolysis of 3-Methoxybenzenesulfonyl Chloride
Reactant: 3-Methoxybenzenesulfonyl chloride
Reagent: Aqueous Ammonia (NH₄OH)
Product: 3-Methoxybenzenesulfonamide
This initial step provides the foundational scaffold upon which the bromo substituents are subsequently introduced.
Regioselective Bromination Strategies for Substituted Benzenesulfonamides
With 3-methoxybenzenesulfonamide as the substrate, the next critical step is the introduction of two bromine atoms at the C2 and C6 positions. The regiochemical outcome of this electrophilic aromatic substitution is governed by the combined directing effects of the existing methoxy (B1213986) and sulfonamide groups.
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl moiety. In the case of 3-methoxybenzenesulfonamide, these directing effects are synergistic. The positions ortho to the powerful activating methoxy group (C2 and C6) are also meta to the deactivating sulfonamide group. This confluence of directing effects strongly favors electrophilic attack at the C2 and C6 positions.
A common and effective brominating agent for activated aromatic rings is N-Bromosuccinimide (NBS). missouri.eduwikipedia.orgorganic-chemistry.org It is a convenient source of electrophilic bromine and can achieve high regioselectivity, particularly in polar solvents. mdma.chnih.gov The reaction of 3-methoxybenzenesulfonamide with at least two equivalents of NBS would be expected to yield the desired 2,6-dibrominated product.
| Substituent | Position | Electronic Effect | Directing Influence |
| Methoxy (-OCH₃) | C3 | Activating (+R > -I) | ortho, para (to C2, C4, C6) |
| Sulfonamide (-SO₂NH₂) | C1 | Deactivating (-I, -R) | meta (to C3, C5) |
| Combined Effect | Favored positions for bromination: C2, C6 |
The reaction would typically be carried out in a suitable solvent, such as acetonitrile, at room temperature to afford this compound. mdma.ch
Sulfonamidation Reactions with Dihalo-methoxybenzene Intermediates
An alternative classical strategy involves constructing the molecule by introducing the sulfonamide group onto a pre-existing dihalo-methoxybenzene ring. This pathway would begin with the synthesis of the intermediate, 1,3-dibromo-2-methoxybenzene.
This intermediate can then be functionalized with a sulfonamide group. A standard method for this transformation is electrophilic chlorosulfonylation, followed by amination. The aromatic compound is treated with chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the ring. The regioselectivity of this step is crucial. The subsequent treatment of the resulting sulfonyl chloride with ammonia provides the target sulfonamide.
Step 1: Synthesis of 1,3-dibromo-2-methoxybenzene.
Step 2: Chlorosulfonylation of 1,3-dibromo-2-methoxybenzene with chlorosulfonic acid.
Step 3: Amination of the resulting sulfonyl chloride with ammonia.
This route's feasibility is highly dependent on the regioselectivity and efficiency of the chlorosulfonylation step on the dibrominated methoxybenzene substrate.
Advanced Synthetic Approaches
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing molecules like this compound, primarily through the use of transition metal catalysis.
Catalytic Transformations in the Formation of this compound
Catalytic methods can offer milder reaction conditions, improved functional group tolerance, and novel bond-forming strategies compared to classical routes.
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds. These methods could be applied to the synthesis of this compound, typically by forming the sulfonamide group on a pre-functionalized aromatic ring.
One advanced strategy is the palladium-catalyzed aminosulfonylation of an aryl halide. nih.govsigmaaldrich.com This reaction allows for the three-component coupling of an aryl halide, a sulfur dioxide source, and an amine. In a hypothetical application to this synthesis, an intermediate such as 1,3-dibromo-5-iodo-2-methoxybenzene could be coupled with an ammonia equivalent and a sulfur dioxide surrogate, like DABCO·(SO₂)₂, in the presence of a palladium catalyst. This would directly construct the desired sulfonamide in a single, convergent step.
Table of Palladium-Catalyzed Aminosulfonylation Components:
| Component | Role | Example Reagent |
| Aryl Halide | Aromatic scaffold | 1,3-Dibromo-5-iodo-2-methoxybenzene |
| SO₂ Source | Provides sulfonyl group | DABCO·(SO₂)₂ (DABSO) |
| Nitrogen Source | Provides amine group | Hydrazine derivative (followed by reduction) or ammonia surrogate |
| Catalyst System | Facilitates coupling | Palladium source (e.g., Pd(OAc)₂) and ligand |
Another prominent advanced method is copper-catalyzed N-arylation (Ullmann condensation). This reaction couples an aryl halide with a sulfonamide in the presence of a copper catalyst. While this would not be a direct route to the primary sulfonamide from an unfunctionalized sulfonamide, it represents a key strategy for synthesizing N-substituted sulfonamide derivatives and highlights the utility of metal catalysis in forming Ar-N bonds within this compound class. quora.comrsc.orgorgsyn.org
A more direct catalytic approach would involve the palladium-catalyzed C-H sulfonylation of 1,3-dibromo-2-methoxybenzene. semanticscholar.org This cutting-edge technique allows for the direct conversion of an aromatic C-H bond into a C-SO₂R group, potentially offering a more atom-economical route by avoiding the need for a pre-installed halide "handle" for cross-coupling.
Organocatalytic Methods in Bromination and Sulfonamidation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to key steps in its formation.
Proline sulfonamide-based molecules have emerged as effective organocatalysts in a variety of transformations, including aldol and α-oxidation reactions. nih.gov These catalysts operate through the formation of transient iminium or enamine intermediates, offering high levels of stereoselectivity. nih.gov For the synthesis of the target compound, research could explore the development of organocatalysts designed for regioselective aromatic bromination. Such a catalyst would need to activate a brominating agent and direct it to the positions ortho to the methoxy group while contending with the electronic effects of the sulfonamide moiety.
Furthermore, organocatalytic approaches are relevant in the sulfonamidation step. Photosensitized nickel catalysis, for instance, has been employed for the C–N bond formation between sulfonamides and aryl halides. nih.govprinceton.edu This dual catalysis process involves the oxidative addition of a Ni(0) complex to an aryl halide, followed by ligand exchange with the sulfonamide and reductive elimination to form the N-aryl sulfonamide. nih.gov This method avoids the use of often toxic and difficult-to-prepare sulfonyl chlorides. nih.gov
Electrochemical Synthesis Protocols
Electrochemical synthesis offers a sustainable and highly controllable alternative to conventional reagent-based chemistry by using electricity to drive chemical reactions. This approach is particularly advantageous for halogenation and the formation of sulfonamide derivatives.
Electrosynthetic bromination provides a safer and more efficient means of introducing bromine atoms onto an aromatic ring. Instead of using hazardous elemental bromine, this technique typically involves the anodic oxidation of a benign bromide salt (e.g., Bu₄NBr) to generate the reactive brominating species in situ.
This method has been successfully applied to the bromination of electron-rich arenes like anisole, which serves as a structural analogue for the precursor to this compound. nih.govacs.org The reaction can be performed in an undivided cell, and studies have shown that high yields and excellent regioselectivities can be achieved. nih.govacs.org For a substrate like 3-methoxybenzenesulfonamide, precise control of the applied potential and reaction conditions would be critical to achieve dibromination at the desired 2- and 6-positions.
| Substrate Type | Bromide Source | Catalyst/Conditions | Regioselectivity | Current Efficiency |
| Anisole Derivatives | Bu₄NBr | 2-EtAQ, H₂SO₄, O₂ atmosphere, 40 °C | High (para-selective) | >150% |
| Phenol Derivatives | NaBr/NH₄Br | Acidified Ethanol | Variable | ~130% |
| Aniline Derivatives | CHBr₃/CH₂Br₂ | Elevated Temperature | High | Not specified |
This table presents typical conditions and outcomes for the electrochemical bromination of arenes related to the synthesis of the target compound, based on published research. nih.govacs.org
A convergent paired electrosynthesis strategy has been developed for sulfonamides, which avoids the use of toxic amine compounds. nih.govresearchgate.net In this process, a nitro compound is reduced at the cathode to generate a hydroxylamine, which is then oxidized at the anode to a nitroso compound (the electrophile). nih.gov Concurrently, a sulfonyl hydrazide is oxidized at the anode to generate a sulfinic acid (the nucleophile). nih.govresearchgate.net The in situ-generated electrophile and nucleophile then react in a one-pot process to form the sulfonamide. nih.gov This catalyst-free and halogen-free method exemplifies a green approach to sulfonamide synthesis. nih.govresearchgate.net
Understanding the electrochemical behavior of sulfonamides is essential for designing effective electrosynthetic routes. Techniques such as cyclic voltammetry are used to determine the oxidation and reduction potentials of the starting materials, intermediates, and products. This data informs the selection of the appropriate applied potential to ensure selective and efficient conversion while avoiding undesired side reactions or product degradation.
Studies on the electrochemical synthesis of sulfonamides via the oxidative coupling of thiols and amines show that the reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. acs.orgtue.nl The subsequent reaction between these intermediates leads to the formation of the sulfonamide. Kinetic experiments reveal that these transformations can be extremely rapid, often occurring within seconds. acs.orgtue.nl Such mechanistic insights are crucial for optimizing reaction conditions in an electrochemical reactor.
Flow Chemistry Applications in Scalable Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, precise process control, rapid reaction optimization, and straightforward scalability.
The halogenation of organic compounds, which is often highly exothermic and rapid, is particularly well-suited for flow chemistry. researchgate.netsioc-journal.cnscispace.com Continuous-flow reactors provide superior heat and mass transfer, suppressing the formation of hot spots and improving selectivity. researchgate.netscispace.com The ability to handle hazardous reagents like elemental halogens or hydrogen halides is greatly improved, as the small reactor volume minimizes the amount of hazardous material present at any given time. researchgate.net
For the synthesis of this compound, a multi-step flow process could be envisioned. The starting material could be passed through a first reactor module for a highly controlled bromination, followed by an in-line quench and introduction into a second module for the sulfonamidation reaction. This integrated approach reduces manual handling, minimizes waste, and allows for the safe and scalable production of the target compound. sioc-journal.cnresearchgate.net
Green Chemistry Principles in Synthesis
The synthesis of this compound can be approached through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Many of the modern methodologies discussed align with these principles.
Atom Economy and Waste Prevention : Electrochemical methods excel by using electrons as a "traceless" reagent, eliminating the need for stoichiometric oxidants or reductants that would otherwise become chemical waste. nih.govchemistryworld.com Paired electrosynthesis further enhances this by maximizing the efficiency of the electric current. researchgate.net
Safer Chemical Synthesis : Flow chemistry significantly enhances the safety of hazardous reactions like bromination by minimizing reaction volumes and enabling precise control over exotherms. researchgate.net Electrosynthesis avoids the transport and handling of bulk quantities of toxic and corrosive reagents like liquid bromine. nih.gov
Energy Efficiency : Electrochemical reactions can often be performed at ambient temperature and pressure, reducing energy consumption compared to conventional methods that may require heating or cooling. Flow reactors can also lead to more energy-efficient processes through process intensification. sioc-journal.cn
Use of Benign Solvents : Research into the green synthesis of sulfonamide derivatives has demonstrated the use of environmentally friendly solvents such as acetic acid or water, replacing more hazardous organic solvents. nih.govmdpi.com
By integrating these advanced synthetic techniques, the production of this compound can be achieved in a manner that is not only efficient and selective but also safer and more environmentally sustainable.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
In the proposed synthesis of this compound from 3-methoxybenzenesulfonamide, a key consideration is the choice of brominating agent. Traditional bromination reactions often utilize molecular bromine (Br₂). While effective, the use of Br₂ can lead to the formation of hydrogen bromide (HBr) as a stoichiometric byproduct, which reduces the atom economy.
Table 1: Comparison of Atom Economy for Different Brominating Agents
| Brominating Agent | Byproduct | Theoretical Atom Economy (%) | Notes |
| Bromine (Br₂) | HBr | ~50% | For each bromine atom incorporated, one is lost as HBr. |
| N-Bromosuccinimide (NBS) | Succinimide | Lower | While often considered a greener alternative due to easier handling, the large succinimide byproduct significantly lowers the atom economy. wordpress.com |
| Sodium Bromide/Sodium Bromate | Water | Higher | In-situ generation of the brominating species can lead to water as the primary byproduct, significantly improving atom economy. |
To improve atom economy and minimize waste, strategies can be employed to either utilize the HBr byproduct or use alternative brominating systems. For instance, the HBr generated can be captured and used in other chemical processes. More advanced methods focus on catalytic systems where a bromide source is oxidized in situ to the active brominating species, often with water as the only byproduct. An example is the use of sodium bromide with an oxidant like hydrogen peroxide. This approach significantly enhances atom economy as the hydrogen and oxygen atoms from the oxidant form water, a benign byproduct.
Waste minimization also involves the careful selection of reaction conditions to maximize the yield and selectivity of the desired 2,6-dibromo isomer. The methoxy group is an ortho-para directing group, while the sulfonamide group is a meta-director. Their combined influence on the aromatic ring will determine the regioselectivity of the bromination. Optimizing temperature, reaction time, and catalyst can reduce the formation of undesired isomers and polybrominated products, thus minimizing waste that would require separation and disposal.
Use of Benign Solvents and Reagents
Traditionally, bromination reactions have been carried out in chlorinated solvents such as dichloromethane or carbon tetrachloride. These solvents are now recognized as being hazardous to human health and the environment. wku.edu Therefore, a greener approach to the synthesis of this compound would necessitate the use of more benign alternatives.
Table 2: Properties of Solvents for Bromination Reactions
| Solvent | Classification | Environmental/Safety Concerns |
| Dichloromethane | Halogenated | Suspected carcinogen, volatile organic compound (VOC). |
| Carbon Tetrachloride | Halogenated | Ozone-depleting, hepatotoxic. |
| Acetic Acid | Organic Acid | Corrosive, but more biodegradable than halogenated solvents. |
| Water | Benign | Non-toxic, non-flammable, environmentally safe. |
| Acetonitrile | Nitrile | Less toxic than halogenated solvents, but still a VOC. |
Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. researchgate.net The development of bromination methods that can be performed in aqueous media is a significant step towards a more sustainable synthesis. tandfonline.com For instance, the use of bromide-bromate salts in an aqueous acidic medium for the bromination of aromatic compounds has been reported as an environmentally friendly process. researchgate.net Acetic acid can also be a greener alternative to halogenated solvents.
The use of in-situ generated brominating agents from less hazardous precursors is a promising strategy. For example, the oxidation of bromide salts (like NaBr) with a green oxidant (like H₂O₂) generates the active brominating species with a better environmental profile.
Catalytic Efficiency and Sustainability in Production
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and sustainable chemical production. Catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process.
In the context of the dibromination of 3-methoxybenzenesulfonamide, a catalyst can play a vital role in directing the bromination to the desired 2 and 6 positions. While the inherent directing effects of the methoxy and sulfonamide groups are significant, a catalyst can enhance the regioselectivity, thereby increasing the yield of the target molecule and reducing the formation of unwanted isomers.
The use of a catalyst can also enable the use of greener brominating agents. For example, some catalysts can facilitate the use of bromide salts as the bromine source, which are less hazardous than molecular bromine. Telluronium cations have been explored as chalcogen bond catalysts for the bromination of anisole with N-bromosuccinimide, demonstrating the potential for catalyst-mediated improvements in such reactions. researchgate.net
Table 3: Comparison of Catalytic vs. Non-Catalytic Bromination
| Approach | Conditions | Selectivity | Sustainability Aspect |
| Non-Catalytic (e.g., with Br₂) | Often harsh conditions, excess reagent | May lead to a mixture of isomers and over-bromination | Lower efficiency, more waste generation. |
| Catalytic (e.g., Lewis acid) | Milder conditions, lower activation energy | Can be tuned to favor a specific isomer | Increased energy efficiency, higher product yield, reduced waste. |
For a production process to be truly sustainable, the entire lifecycle of the materials used must be considered. This includes the source of the starting materials, the energy consumption of the process, and the fate of all byproducts and waste streams. An ideal sustainable process for this compound would involve:
Starting materials derived from renewable feedstocks.
Energy-efficient reaction conditions, possibly utilizing microwave or flow chemistry.
A recyclable catalyst to minimize waste and cost.
A closed-loop system where byproducts are repurposed, and solvents are recycled.
While specific research on the sustainable production of this compound is not prominent, the application of these established green chemistry principles to its synthesis provides a clear framework for developing an environmentally responsible manufacturing process.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete bonding framework and deduce spatial relationships between atoms.
High-resolution 1D NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region is expected to feature two signals, one for the proton at the C4 position and one for the proton at the C5 position. researchgate.net Due to the varied electronic effects of the adjacent bromo, methoxy (B1213986), and sulfonamide groups, these protons are chemically non-equivalent. They are expected to appear as doublets due to coupling with each other (ortho-coupling, ³JHH ≈ 8-9 Hz). The methoxy group (-OCH₃) should produce a sharp singlet at approximately 3.9-4.0 ppm. The two protons of the primary sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene (B151609) ring and the one carbon of the methoxy group. Aromatic carbons generally resonate in the 110-160 ppm range. organicchemistrydata.org The carbons directly attached to the electronegative bromine atoms (C2 and C6) and the oxygen atom of the methoxy group (C3) will have their chemical shifts significantly influenced. The carbon atom bonded to the sulfonamide group (C1) will also show a characteristic shift.
¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR would show a single resonance for the sulfonamide nitrogen atom. The chemical shift for sulfonamides typically falls within a characteristic range, providing direct evidence for this functional group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dibromo-3-methoxybenzenesulfonamide
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| H4 | ¹H | ~7.6 - 7.8 | Doublet (d) | Coupled to H5. |
| H5 | ¹H | ~7.0 - 7.2 | Doublet (d) | Coupled to H4. |
| -OCH₃ | ¹H | ~3.9 - 4.0 | Singlet (s) | Three equivalent protons. |
| -SO₂NH₂ | ¹H | Variable (Broad) | Singlet (s) | Chemical shift is solvent-dependent. |
| C1 | ¹³C | ~138 - 142 | - | Quaternary carbon attached to -SO₂NH₂. |
| C2 | ¹³C | ~115 - 120 | - | Quaternary carbon attached to -Br. |
| C3 | ¹³C | ~155 - 160 | - | Quaternary carbon attached to -OCH₃. |
| C4 | ¹³C | ~130 - 135 | - | Protonated aromatic carbon. |
| C5 | ¹³C | ~112 - 117 | - | Protonated aromatic carbon. |
| C6 | ¹³C | ~118 - 123 | - | Quaternary carbon attached to -Br. |
| -OCH₃ | ¹³C | ~56 - 58 | - | Methoxy carbon. |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a critical cross-peak connecting the signals of the H4 and H5 protons, confirming their adjacent relationship on the aromatic ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. The HSQC spectrum would show correlation cross-peaks between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methoxy proton singlet with the methoxy carbon signal. youtube.com This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it reveals long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com Key expected HMBC correlations that would confirm the substitution pattern include:
The H4 proton correlating to carbons C2, C5, and C6.
The H5 proton correlating to carbons C1, C3, and C4.
The methoxy protons (-OCH₃) showing a strong correlation to C3.
The sulfonamide protons (-NH₂) potentially showing correlations to C1.
TOCSY (Total Correlation Spectroscopy): This experiment reveals entire spin systems. In this molecule, a TOCSY spectrum would highlight the correlation between H4 and H5, confirming they belong to the same isolated spin system.
The sulfonamide group is not freely rotating, and there can be a preferred orientation relative to the benzene ring due to steric hindrance from the ortho-bromo substituent. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to detect through-space interactions. A potential NOE between the H5 proton and one of the sulfonamide N-H protons could provide evidence for a specific preferred conformation in solution.
Vibrational Spectroscopy (FT-IR, Raman)
The FT-IR and Raman spectra of this compound are expected to exhibit a series of bands corresponding to the vibrations of its constituent functional groups. researchgate.net
Sulfonamide Group (-SO₂NH₂): This group has several characteristic vibrations. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the ranges of 1310-1360 cm⁻¹ and 1135-1165 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary amide typically appear as two bands in the 3200-3400 cm⁻¹ region. ripublication.com The S-N bond stretch is expected around 900-935 cm⁻¹. researchgate.net
Aromatic Ring: The C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the benzene ring typically produce bands in the 1400-1600 cm⁻¹ region.
Methoxy Group (-OCH₃): The C-H stretching of the methyl group is expected just below 3000 cm⁻¹. The C-O stretching vibration will likely produce a strong band in the IR spectrum. uninsubria.it
Bromo Substituents (-Br): The C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.
Table 2: Predicted Assignment of Fundamental Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ | 3200 - 3400 | Medium / Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium / Strong |
| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2980 | Medium / Medium |
| Aromatic C=C Ring Stretch | Benzene Ring | 1400 - 1600 | Medium-Strong / Medium-Strong |
| S=O Asymmetric Stretch | -SO₂NH₂ | 1310 - 1360 | Strong / Medium |
| S=O Symmetric Stretch | -SO₂NH₂ | 1135 - 1165 | Strong / Medium |
| C-O Stretch | Ar-OCH₃ | 1200 - 1275 (asym), 1000 - 1050 (sym) | Strong / Weak |
| S-N Stretch | -SO₂-N | 900 - 935 | Medium / Medium |
| C-Br Stretch | Ar-Br | 500 - 700 | Strong / Strong |
| SO₂ Scissoring/Wagging | -SO₂NH₂ | ~500 - 600 | Medium / Medium |
To achieve a highly confident assignment of the observed vibrational bands, experimental data is often correlated with theoretical calculations. nih.gov Computational methods, particularly Density Functional Theory (DFT) using functionals like B3LYP, are employed to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. acs.orgacs.org
The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. uit.no Therefore, the theoretical frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to bring them into better agreement with the experimental data. acs.org This correlation allows for the precise assignment of complex vibrations in the fingerprint region and confirms that the assumed molecular structure corresponds to the one analyzed experimentally. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. The theoretical exact mass of this compound (C₇H₇Br₂NO₃S) is 360.8513 Da, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of sulfonamides and related aromatic compounds.
Upon ionization (e.g., by electrospray ionization or electron impact), the molecular ion would undergo a series of fragmentation steps. A common fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂; 63.9619 Da), which would yield a significant fragment ion. Another characteristic cleavage is the rupture of the S-N bond, leading to the formation of ions corresponding to the benzenesulfonyl moiety and the amino group. The loss of one or both bromine atoms is also a highly probable fragmentation pathway for polybrominated compounds.
A proposed fragmentation pathway could include the following steps:
Loss of SO₂: Cleavage of the C-S and S-N bonds to release a neutral SO₂ molecule.
Debromination: Loss of one or both bromine radicals or atoms.
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.
Formation of characteristic sulfonamide fragments: For many sulfonamides, fragment ions at m/z 156 (aminobenzenesulfonyl cation), 108, and 92 are observed, arising from cleavages around the sulfonamide group and aromatic ring.
Table 2: Predicted HRMS Fragments for this compound
| Ion Formula | Description of Loss | Theoretical m/z |
| [C₇H₇Br₂NO₃S]⁺ | Molecular Ion | 360.8513 |
| [C₇H₇Br₂N]⁺ | Loss of SO₂ | 296.8894 |
| [C₇H₇BrNO₃S]⁺ | Loss of Br | 281.9483 |
| [C₇H₇NO₃S]⁺ | Loss of 2Br | 201.0147 |
| [C₆H₄Br₂NO₃S]⁺ | Loss of CH₃ | 345.8357 |
| [C₆H₅Br₂S]⁺ | Loss of NH₂ and OCH₃ | 310.8400 |
X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of this compound and detailed geometric parameters, including bond lengths, bond angles, and torsion angles.
Although a specific crystal structure for the title compound has not been reported in the searched literature, analysis of related structures, such as various 4-halobenzenesulfonamides, allows for a prediction of its likely solid-state conformation. The geometry around the sulfur atom is expected to be tetrahedral. The sulfonamide group's orientation relative to the benzene ring can vary, and rotational spectroscopy studies on similar molecules suggest that conformations where the amino group is perpendicular to the benzene plane can be stable. The presence of bulky bromine atoms at the 2 and 6 positions would likely impose significant steric constraints, influencing the torsion angles between the aromatic ring and the sulfonyl group.
The crystal packing and the resulting supramolecular assembly are governed by a network of intermolecular interactions. For this compound, several key interactions are expected to direct its solid-state architecture.
The most significant interaction is likely to be hydrogen bonding involving the sulfonamide group. The two hydrogen atoms on the amide nitrogen (-NH₂) can act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group (-SO₂) are effective hydrogen bond acceptors. This typically leads to the formation of robust N-H···O hydrogen bonds, which often link molecules into chains, layers, or more complex three-dimensional networks.
Additionally, the presence of two bromine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. In this molecule, Br···O or Br···N interactions could play a role in the crystal packing, complementing the primary hydrogen-bonding network. Studies on other polyhalogenated compounds have shown that such interactions can be significant in directing the supramolecular assembly.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in sulfonamides. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of different polymorphs of this compound would likely arise from variations in the hydrogen-bonding patterns or different packing arrangements (e.g., herringbone vs. π-stacking). Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-crystallization is another avenue for modifying the solid-state properties of a compound. This involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new, stoichiometric crystalline phase. For sulfonamides, co-crystallization is often pursued to improve properties like solubility. Potential coformers for this compound could be selected based on their ability to form complementary hydrogen bonds with the sulfonamide group, such as carboxylic acids or other amides. The study of co-crystals would provide insight into the hierarchy of intermolecular interactions and the potential for engineering desired material properties.
Reactivity and Synthetic Utility of 2,6 Dibromo 3 Methoxybenzenesulfonamide
Functional Group Transformations
The structure of 2,6-Dibromo-3-methoxybenzenesulfonamide offers several sites for chemical modification, allowing for a range of potential functional group transformations.
Reactions at the Sulfonamide Nitrogen (N-Alkylation, N-Arylation, N-Acylation)
The sulfonamide group contains an acidic proton on the nitrogen atom, making it amenable to a variety of substitution reactions.
N-Alkylation: In the presence of a base, the sulfonamide nitrogen can be deprotonated to form a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated products.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, could potentially be employed to form N-aryl derivatives. This would involve reacting the sulfonamide with an aryl halide in the presence of a palladium or copper catalyst.
N-Acylation: The sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides under basic conditions to introduce an acyl group, forming N-acylsulfonamides.
Reactions at the Bromine Substituents (e.g., Cross-Coupling Reactions)
The two bromine atoms on the aromatic ring are prime sites for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes could be used to introduce alkenyl substituents at the positions of the bromine atoms.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with terminal alkynes would lead to the formation of alkynyl-substituted benzenesulfonamides.
Buchwald-Hartwig Amination: This reaction could also be applied at the bromine sites to introduce amine functionalities by coupling with various primary or secondary amines.
Stille Coupling: Palladium-catalyzed coupling with organostannanes offers another route to introduce a wide variety of organic substituents.
Table 1: Potential Cross-Coupling Reactions at Bromine Substituents
| Coupling Reaction | Reagent | Catalyst System | Potential Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | Aryl-substituted benzenesulfonamide (B165840) |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted benzenesulfonamide |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted benzenesulfonamide |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | Amino-substituted benzenesulfonamide |
Transformations of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is generally stable, but it can be transformed under specific conditions. The primary reaction for this group is ether cleavage, which would convert the methoxy group into a hydroxyl group (-OH). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol could then serve as a handle for further functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling reactions.
Role as a Synthetic Intermediate
The multiple reactive sites on this compound make it a potentially valuable building block for the synthesis of more complex molecules.
Precursor to Complex Aromatic and Heterocyclic Systems
Through sequential and controlled functionalization of the sulfonamide, bromine, and methoxy groups, this compound could serve as a scaffold for constructing elaborate molecular architectures. For instance, intramolecular cyclization reactions following the introduction of appropriate functional groups via cross-coupling could lead to the formation of various fused heterocyclic systems, which are common motifs in medicinal chemistry and materials science.
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a complex product. While no specific MCRs involving this compound have been documented, its functional groups could potentially participate in such reactions. For example, the sulfonamide nitrogen could act as a nucleophile in reactions like the Ugi or Passerini reactions, provided the other components are chosen appropriately. The aromatic halides could also be incorporated into MCRs that involve transition-metal catalysis.
Derivatization to Form Novel Sulfonamide-Containing Scaffolds
The structure of this compound, featuring two bromine atoms and a sulfonamide group, theoretically offers multiple sites for derivatization. The bromine atoms on the aromatic ring are potential handles for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds.
Furthermore, the nitrogen atom of the sulfonamide group could potentially be alkylated or acylated to introduce further diversity. The successful execution of these derivatization strategies would be highly dependent on the relative reactivity of the different functional groups and the steric hindrance imposed by the ortho-bromine atoms.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted benzenesulfonamides |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted benzenesulfonamides |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted benzenesulfonamides |
| N-Alkylation | Alkyl halide, base | N-alkylated sulfonamides |
| N-Acylation | Acyl chloride, base | N-acylated sulfonamides |
Note: The feasibility and outcomes of these reactions are purely theoretical and would require experimental validation.
Mechanistic Investigations of Reactions Involving the Compound
Understanding the reaction mechanisms is crucial for controlling the selectivity and yield of chemical transformations. For this compound, mechanistic studies would be essential to predict its behavior in various chemical environments.
Detailed Reaction Mechanisms for Substitution and Addition Reactions
Nucleophilic aromatic substitution (SNAr) reactions on the dibrominated ring would likely be challenging due to the electron-donating nature of the methoxy group and the deactivating effect of the sulfonamide group. However, under forcing conditions or with highly activated nucleophiles, substitution of one or both bromine atoms might be achievable. The regioselectivity of such substitutions would be a key area of investigation.
Addition reactions, particularly to any unsaturated moieties that might be introduced through derivatization, would follow established mechanistic pathways (e.g., electrophilic addition to a double or triple bond). The electronic properties of the substituted benzenesulfonamide core would undoubtedly influence the rate and regioselectivity of these additions.
Radical Pathways in Bromination and Functionalization
While the starting material is already dibrominated, further bromination under radical conditions is unlikely to be a productive pathway. However, the bromine atoms themselves could serve as precursors for radical reactions. For instance, homolytic cleavage of the C-Br bond, induced by light or a radical initiator, could generate an aryl radical. This highly reactive intermediate could then participate in various radical-mediated functionalization reactions, such as atom transfer radical addition (ATRA) or radical cyclizations, to form novel and complex molecular architectures.
Advanced Applications in Chemical Science Non Biological/non Medical
Materials Science Applications
The unique combination of functional groups in 2,6-Dibromo-3-methoxybenzenesulfonamide makes it a candidate for investigation in various areas of materials science, from organic electronics to polymer chemistry and crystal engineering.
Incorporation into Organic Electronic Materials (e.g., for optical or electrochemical properties)
The development of novel organic electronic materials is a rapidly advancing field, and molecules like this compound could serve as valuable building blocks. The electron-withdrawing nature of the sulfonamide and bromine substituents, combined with the electron-donating methoxy (B1213986) group, can create a molecule with specific electronic properties. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The bromine atoms on the aromatic ring provide reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for synthesizing conjugated polymers and complex organic semiconductors. These reactions would allow for the integration of the this compound unit into larger π-conjugated systems, thereby influencing the optical and electrochemical characteristics of the final material. For instance, the introduction of this moiety could modulate the HOMO/LUMO energy levels, affecting charge injection/transport properties and the material's absorption and emission spectra.
Table 1: Potential Contributions of Functional Groups to Optoelectronic Properties
| Functional Group | Potential Effect on Properties |
|---|---|
| Sulfonamide (-SO₂NH₂) | Electron-withdrawing, can lower LUMO energy level, potentially improving electron injection and transport. |
| Bromine (-Br) | Heavy atom effect could enhance phosphorescence; provides reactive sites for polymerization. |
| Methoxy (-OCH₃) | Electron-donating, can raise HOMO energy level, influencing charge transport and tuning emission wavelengths. |
Use in Polymer Chemistry as Monomers or Modifiers
In polymer chemistry, the dibromo functionality of this compound positions it as a potential monomer for the synthesis of novel polymers. Poly(arylene)s, a class of polymers known for their thermal stability and semiconducting properties, are often synthesized via step-growth polymerization of dihaloaromatic monomers. The presence of the sulfonamide and methoxy groups on the monomer unit would impart specific functionalities to the resulting polymer, potentially influencing its solubility, thermal behavior, and electronic properties.
Furthermore, this compound could be used as a modifier for existing polymers. By grafting it onto a polymer backbone, it could introduce new properties such as improved flame retardancy (due to the bromine content) or altered surface energy and adhesion characteristics.
Supramolecular Assemblies and Crystal Engineering
The sulfonamide group is a key player in directing intermolecular interactions, making this compound a promising candidate for crystal engineering and the construction of supramolecular assemblies. Sulfonamides are excellent hydrogen bond donors (N-H) and acceptors (S=O), enabling the formation of robust and predictable hydrogen-bonding networks. These networks are fundamental to the design of crystalline materials with desired architectures and properties.
The bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering to control the assembly of molecules in the solid state. The interplay between hydrogen bonding from the sulfonamide group and halogen bonding from the bromine atoms could lead to the formation of complex and interesting supramolecular structures, such as sheets, chains, or porous frameworks. These structures could have applications in areas like gas storage, separation, or as templates for solid-state reactions.
Catalysis Research
The structural features of this compound also suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and in the realm of organocatalysis.
Ligand Design for Metal-Organic Catalysis
The sulfonamide nitrogen and the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions. By modifying the sulfonamide nitrogen with appropriate substituents, it is possible to design bidentate or multidentate ligands. The electronic environment of the aromatic ring, influenced by the bromine and methoxy groups, would in turn affect the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.
These ligands could be employed in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The steric bulk provided by the ortho-bromine atoms could also play a role in controlling the stereoselectivity of certain catalytic transformations.
Organocatalytic Roles of Sulfonamide Derivatives
The sulfonamide moiety is a well-established functional group in organocatalysis. The acidic N-H proton of the sulfonamide can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemistry of reactions. Chiral sulfonamides are widely used as organocatalysts for a range of asymmetric transformations.
While this compound itself is achiral, it could serve as a precursor for the synthesis of chiral sulfonamide catalysts. The bromine atoms provide handles for the introduction of chiral auxiliaries or for linking the molecule to a chiral scaffold. The resulting catalysts could find applications in enantioselective additions, reductions, or cycloadditions.
Table 2: Summary of Potential Advanced Applications
| Field | Application Area | Rationale |
|---|---|---|
| Materials Science | Organic Electronics | Functional groups allow for tuning of electronic and optical properties. Bromine atoms serve as reactive sites for polymerization. |
| Polymer Chemistry | Can act as a functional monomer or a polymer modifier to impart specific properties. | |
| Supramolecular Chemistry | Sulfonamide group facilitates hydrogen bonding, and bromine atoms enable halogen bonding for controlled crystal packing. | |
| Catalysis Research | Metal-Organic Catalysis | The sulfonamide group can coordinate to metal centers, and the substituents can tune the catalyst's electronic and steric properties. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic pathways to 2,6-Dibromo-3-methoxybenzenesulfonamide is the foundational step required to enable its further study. Future research will likely focus on multi-step syntheses, starting from more readily available precursors. Key areas of exploration will include the strategic introduction of the sulfonamide group and the regioselective bromination of a methoxy-substituted benzene (B151609) ring.
Researchers may investigate various synthetic strategies, each with its own set of potential advantages and challenges. A comparative analysis of these hypothetical routes is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Reactions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Late-Stage Bromination | Chlorosulfonation of 3-methoxyaniline, followed by amination and subsequent di-bromination. | Could leverage known chemistries for sulfonamide formation. | Achieving selective 2,6-dibromination without side reactions. |
| Early-Stage Bromination | Di-bromination of a suitable methoxybenzene derivative, followed by nitration, reduction, and conversion to the sulfonamide. | Potentially better control over bromination regioselectivity. | Multiple steps involving functional group interconversions. |
| Halogen Dance Reactions | Utilizing a halogen dance reaction on a pre-functionalized bromo-methoxybenzenesulfonamide to introduce the second bromine atom. | Could offer a novel and elegant route to the target molecule. | Reaction conditions can be sensitive and yields may vary. |
Future work in this area will necessitate extensive experimental optimization to identify the most viable and scalable synthetic protocol.
Deeper Insight into Complex Reaction Mechanisms
Once a reliable synthetic route is established, research can delve into the reactivity and potential reaction mechanisms of this compound. The interplay of the electron-withdrawing sulfonamide group, the electron-donating methoxy (B1213986) group, and the sterically hindering bromine atoms is expected to impart unique chemical properties to the molecule.
Future mechanistic studies could explore:
Nucleophilic Aromatic Substitution (SNAr): Investigating the susceptibility of the bromine atoms to displacement by various nucleophiles. The electronic and steric environment of the benzene ring will play a crucial role in the feasibility and regioselectivity of such reactions.
Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms serve as ideal handles for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These would allow for the facile introduction of a wide range of substituents, opening up a vast chemical space for analog synthesis.
Directed Ortho-Metalation (DoM): The potential for the sulfonamide or methoxy group to direct metalation at specific positions on the aromatic ring could be explored as a strategy for further functionalization.
Understanding these fundamental reaction pathways will be critical for utilizing this compound as a versatile building block in organic synthesis.
Advanced Computational Modeling for Predictive Chemistry
In parallel with experimental work, advanced computational modeling will be an invaluable tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide insights into:
Molecular Geometry and Electronic Structure: Predicting bond lengths, bond angles, and the distribution of electron density within the molecule.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound.
Reactivity Indices: Calculating parameters such as electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for electrophilic and nucleophilic attack.
A summary of key parameters that could be investigated through computational modeling is provided in Table 2.
Table 2: Computationally Derived Parameters for this compound
| Parameter | Significance | Predicted Trend |
|---|---|---|
| Dipole Moment | Influences solubility and intermolecular interactions. | Expected to be significant due to the polar functional groups. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | The combination of donor and acceptor groups may lead to a moderate gap. |
| 13C NMR Chemical Shifts | Aids in structural elucidation. | Distinct shifts are expected for the substituted carbon atoms. |
These computational predictions can guide experimental design and help to rationalize observed reactivity, thereby accelerating the research and development process.
Development of New Material Applications Based on its Unique Structural Features
The unique combination of functional groups in this compound suggests a range of potential applications in materials science and medicinal chemistry. Future research could explore its utility as:
A Scaffold for Bioactive Molecules: The sulfonamide moiety is a well-known pharmacophore present in many antibacterial, diuretic, and anticonvulsant drugs. The dibromo-methoxy substitution pattern offers a unique scaffold for the design of novel therapeutic agents.
A Monomer for Specialty Polymers: The presence of two bromine atoms allows for the possibility of using this compound as a monomer in polymerization reactions, potentially leading to the creation of novel polymers with interesting thermal, optical, or electronic properties.
An Intermediate in the Synthesis of Functional Dyes or Ligands: The ability to selectively functionalize the bromine positions through cross-coupling reactions could enable the synthesis of complex molecules for use as dyes, sensors, or ligands for metal catalysts.
The exploration of these potential applications is contingent on the successful development of the foundational synthetic and mechanistic understanding of this promising, yet understudied, chemical compound.
Q & A
Q. What are the key steps for synthesizing 2,6-Dibromo-3-methoxybenzenesulfonamide with high purity?
- Methodological Answer : Synthesis involves bromination of 3-methoxybenzenesulfonamide using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-bromination).
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity for 2,6-substitution.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm). ¹H-¹³C HSQC resolves overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical [M+H]⁺: ~367.8 Da) and isotopic patterns matching bromine’s natural abundance.
- X-ray Crystallography : Use SHELX-97 for structure refinement if single crystals are obtained .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Test sulfonamide’s interaction with carbonic anhydrase isoforms via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies.
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals .
Q. What experimental designs are optimal for studying its reaction mechanisms in catalytic processes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR (-80°C) or freeze-quench EPR to capture transient species.
- Computational Modeling : Combine QM/MM simulations (e.g., ORCA software) with experimental data to map energy profiles .
Q. How can crystallographic challenges (e.g., twinning, heavy atoms) be addressed in structural studies?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for bromine-heavy structures.
- Twinning Correction : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets.
- Visualization : Mercury’s void analysis identifies packing defects; compare with isostructural analogs via packing similarity tools .
Q. What strategies enhance structure-activity relationship (SAR) analysis for drug development?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., -CF₃, -NO₂) at the 4-position to probe electronic effects.
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX).
- Pharmacophore Mapping : Overlay active/inactive analogs in MOE to identify critical functional groups .
Q. How should researchers handle instability issues during storage or reaction conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Inert Atmosphere : Store under argon and use Schlenk techniques for moisture-sensitive reactions.
- Protective Groups : Temporarily protect the sulfonamide moiety with tert-butyl groups during synthetic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
